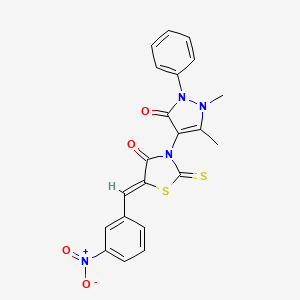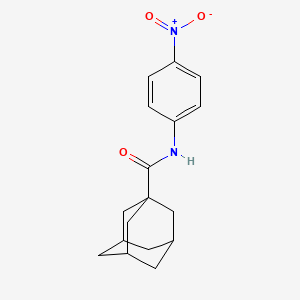
N-(4-nitrophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a nitrophenyl group and a carboxamide group to the adamantane core results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-nitrophenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with 4-nitroaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine. The reaction is typically carried out in acetonitrile under reflux conditions for 8 hours, yielding the target compound in 54-87% yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of adamantane-1-carboxylic acid and aromatic amines in the presence of suitable catalysts and solvents. The process may be optimized for large-scale production by adjusting reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-aminophenyl)adamantane-1-carboxamide.
Substitution: Various substituted adamantane derivatives.
Hydrolysis: Adamantane-1-carboxylic acid and 4-nitroaniline.
Scientific Research Applications
N-(4-nitrophenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The adamantane core provides rigidity and stability, enhancing the compound’s ability to bind to its targets. The carboxamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
N-(4-nitrophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Adamantane-1-carboxamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
N-(4-aminophenyl)adamantane-1-carboxamide: Formed by the reduction of the nitro group, with potential differences in biological activity.
Adamantane-1-carboxylic acid: The parent compound, which lacks both the nitrophenyl and carboxamide groups.
This compound is unique due to the presence of both the nitrophenyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-(4-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-1-3-15(4-2-14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) |
InChI Key |
HZNJXGKTQVSATD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


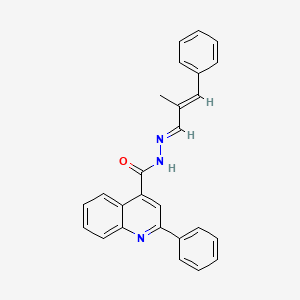
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)
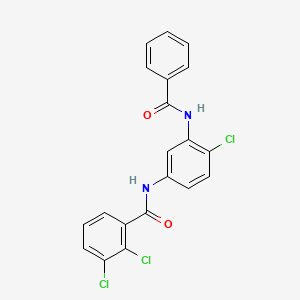
![(2E,5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685550.png)
![2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11685553.png)
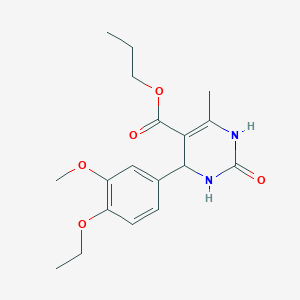
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11685565.png)
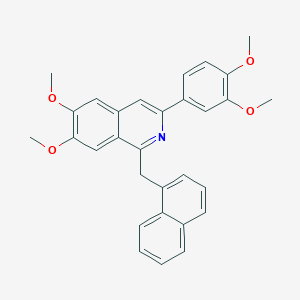
![(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11685583.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11685584.png)
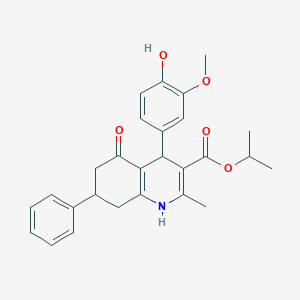
![Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685586.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11685596.png)
